![molecular formula C15H26N2O4 B2932552 Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate CAS No. 1573548-36-3](/img/structure/B2932552.png)
Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate, also known as MCA, is a chemical compound with potential applications in scientific research. MCA is a cyclohexyl derivative that has been synthesized through a multi-step process involving the reaction of morpholine, cyclohexanone, and other reagents.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Researchers have explored the reactivity and utility of morpholine derivatives in organic synthesis, providing insights into reaction mechanisms and the synthesis of complex molecules. For instance, the oxidation of some enamines with metal oxidants has been studied, revealing products like N-acetyl-morpholine and various ketones, suggesting potential applications in synthetic organic chemistry (Corbani, Rindonek, & Scolastico, 1973). Additionally, the synthesis, characterization, and the study of antioxidant and selective xanthine oxidase inhibitory activities of transition metal complexes of novel amino acid bearing Schiff base ligand have been reported, showing the potential biomedical applications of morpholine derivatives (Ikram et al., 2015).
Catalysis and Reaction Mechanisms
The catalytic properties and reaction mechanisms involving morpholine derivatives have also been a focus. For example, the carbonylation of amino alcohols and some cyclic amines with carbon monoxide in the presence of mercuric acetate was investigated, demonstrating the formation of formyl and urea derivatives, which could have implications for the development of new catalytic processes (Nefedov, Sergeeva, & Éidus, 1973).
Chemical Properties and Molecular Structure
Studies on the chemical properties and molecular structure of morpholine derivatives have contributed to a deeper understanding of their chemical behavior. The synthesis and photochemical behavior of 2-amino-1,3-cyclohexadienes, involving morpholine derivatives, highlight the complex photophysical properties and potential applications in the development of photoactive materials (Kilger & Margaretha, 1983).
Potential Applications in Material Science
Research into the synthesis and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids indicates potential applications in material science, particularly as new biomass solvents due to their moderate or low toxicity and specific physicochemical characteristics (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, Stepnowski, 2011).
Propriétés
IUPAC Name |
methyl 2-[1-[(morpholine-4-carbonylamino)methyl]cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-20-13(18)11-15(5-3-2-4-6-15)12-16-14(19)17-7-9-21-10-8-17/h2-12H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJRGAJJLNVVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)CNC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

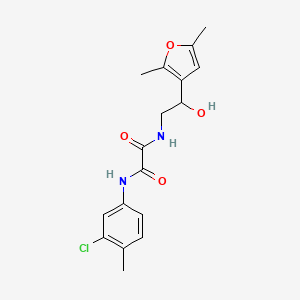
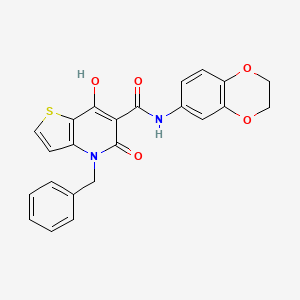
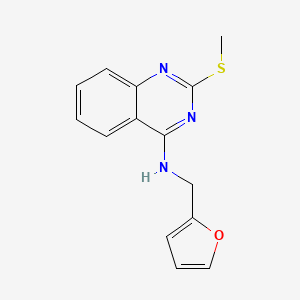
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide](/img/structure/B2932478.png)
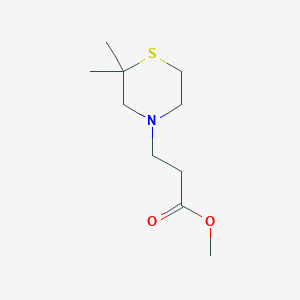
![(1S,5R)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2932480.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2932481.png)
![4-Methyl-5-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B2932482.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932487.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2932488.png)
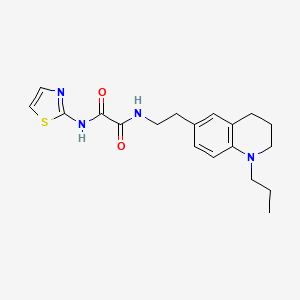
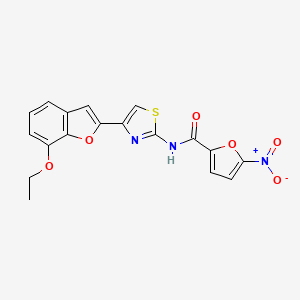
![3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2932492.png)